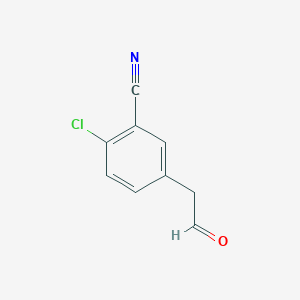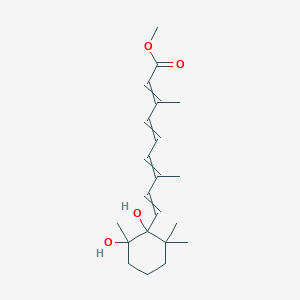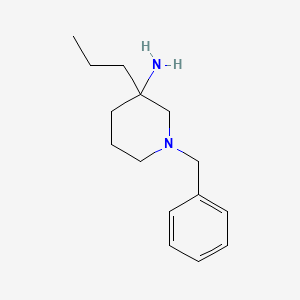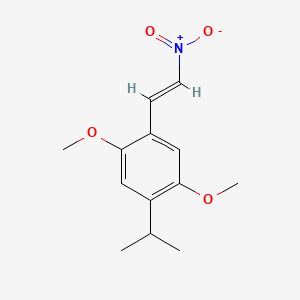
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is an organic compound primarily used in scientific research. It is a derivative of benzene, featuring isopropyl, dimethoxy, and nitrovinyl functional groups. This compound is not intended for human therapeutic use, drug development, or other commercial applications .
Métodos De Preparación
The synthesis of 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into two main steps:
Formation of the Electrophile: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Proton Removal: A proton is removed from this intermediate, yielding the substituted benzene ring.
Análisis De Reacciones Químicas
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as a reference material and in the study of electrophilic aromatic substitution reactions.
Biology: It is used in research to understand the effects of various functional groups on biological systems.
Medicine: It is used in preclinical studies to investigate potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene exerts its effects involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .
Comparación Con Compuestos Similares
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:
1-Isopropyl-2,5-dimethoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2,5-Dimethoxy-4-(2-nitrovinyl)benzene: Lacks the isopropyl group, affecting its physical and chemical properties.
1-Isopropyl-4-(2-nitrovinyl)benzene: Lacks the dimethoxy groups, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties .
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11-8-12(17-3)10(5-6-14(15)16)7-13(11)18-4/h5-9H,1-4H3/b6-5+ |
Clave InChI |
IWRBCCIZXQRUBY-AATRIKPKSA-N |
SMILES isomérico |
CC(C)C1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC |
SMILES canónico |
CC(C)C1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


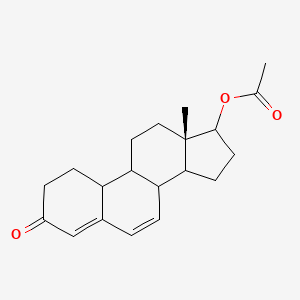
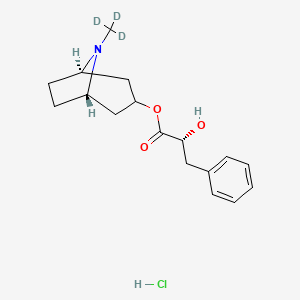
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
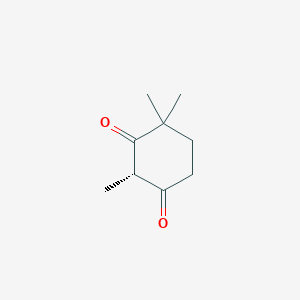

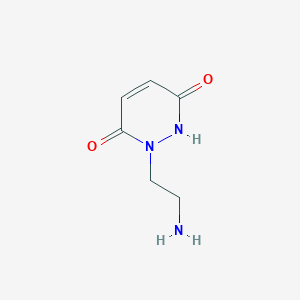
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
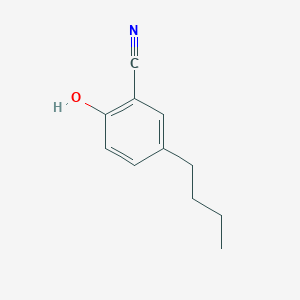
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

